Cinchonan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

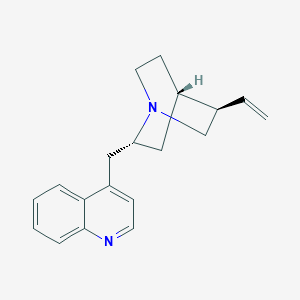

Cinchonan is a member of quinuclidines, a quinoline alkaloid fundamental parent, a cinchona alkaloid and an (8xi)-cinchonan.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Cinchonan exhibits a broad spectrum of biological activities, making it a valuable compound in medicinal chemistry.

Antimalarial Activity

Historically, this compound has been recognized for its antimalarial properties. It is part of the Cinchona alkaloid family, which includes quinine and quinidine, known for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Recent studies indicate that this compound derivatives can inhibit plasmepsin enzymes, critical for hemoglobin degradation in malaria parasites, suggesting potential as new antimalarial drug leads .

Anticancer Properties

Research has demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and endoplasmic reticulum stress responses. Specifically, it has been shown to up-regulate GRP78 and promote phosphorylation of PERK and eIF2α, which are vital pathways in cancer cell survival .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It inhibits osteoclastogenesis by affecting key signaling pathways such as NF-κB and AP-1, making it a candidate for treating obesity-related inflammatory conditions .

Antiplatelet Activity

Studies have shown that this compound effectively inhibits platelet aggregation induced by various agonists, including epinephrine and platelet activating factor. This effect is mediated through the inhibition of calcium influx and protein kinase C pathways . This property may have implications for preventing thrombotic events.

Chemical Applications

This compound is also utilized in organic synthesis and analytical chemistry due to its chiral properties.

Chiral Catalysis

This compound derivatives serve as chiral catalysts in asymmetric synthesis. They are employed in various reactions, including the Sharpless asymmetric epoxidation and other transformations that require chiral environments . The ability to produce enantiomerically pure compounds makes them invaluable in pharmaceuticals.

Chiral Recognition Agents

As a component of chiral stationary phases in chromatography, this compound facilitates the separation of enantiomers in complex mixtures. This application is crucial for the pharmaceutical industry where the enantiomeric purity of drugs is often necessary for efficacy and safety .

Synthesis of Cinchonidine Glycoconjugates

A recent study focused on synthesizing novel cinchonidine glycoconjugates using copper-catalyzed click reactions. These compounds demonstrated promising antimalarial activity against plasmepsin enzymes, highlighting the potential for synthetic modifications to enhance therapeutic effects .

Pharmacological Review of Cinchonine

A comprehensive review analyzed the pharmacological activities of cinchonine (a related compound), detailing its anti-cancer, anti-obesity, and anti-inflammatory effects under various experimental conditions (8). The findings suggest that while cinchonine shows promise across multiple therapeutic areas, further research is essential to fully elucidate its mechanisms and safety profiles.

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Antimalarial | Inhibition of plasmepsin enzymes | Potential new drug leads for malaria treatment |

| Anticancer | Induction of apoptosis | Activates caspase pathways |

| Anti-inflammatory | Inhibition of osteoclastogenesis | Reduces inflammation related to obesity |

| Chiral Catalysis | Asymmetric synthesis | Effective chiral recognition agents |

| Chiral Recognition | Chromatography | Essential for enantiomer separation |

Analyse Chemischer Reaktionen

Key Reaction Steps:

-

Photoredox Radical Cascade :

-

Biomimetic Rearrangement :

Henry Reaction Mechanism

Cinchonan catalysts (e.g., BnCPD) mediate nitroalkane-aldehyde coupling:

-

Deprotonation : Quinuclidine nitrogen deprotonates nitroalkanes (pKa ~ 10.2) .

-

Nucleophilic Attack : Nitronate ion attacks aldehyde, activated by 6′-OH hydrogen bonding.

-

Proton Transfer : Quinuclidine-protonated intermediate yields β-nitro alcohol.

Table 2: Kinetic Parameters for Henry Reaction (THF, 25°C)

| Substrate Pair | k (M⁻¹s⁻¹) | Rate-Limiting Step |

|---|---|---|

| Nitroethane + Butyraldehyde | 0.45 | Aldehyde binding inhibition |

| Nitromethane + 4-CF₃BzAldehyde | 0.12 | Nitroalkane deprotonation |

Conformational Dynamics

This compound’s catalytic activity depends on C9–C8 and C9–C4′ bond rotations, favoring the anti-closed conformation for bifunctional activation .

Spectroscopic Insights into Substrate Binding

UV-Vis and NMR studies reveal substrate interactions:

-

Aldehydes : Bind to 6′-OH (hydrogen bond donor) and quinuclidine nitrogen (Lewis base), causing:

Table 3: NMR Chemical Shift Changes (δ, ppm) Upon 4-CF₃BzAldehyde Binding

| Proton | Free Catalyst | Bound Catalyst | Δδ |

|---|---|---|---|

| H2 | 2.51 | 2.68 | +0.17 |

| H6 | 3.02 | 3.19 | +0.17 |

| H8 | 3.28 | 3.45 | +0.17 |

Stability and Degradation Pathways

This compound derivatives undergo pH-dependent decomposition:

-

Acidic Conditions : Protonation at quinuclidine nitrogen triggers retro-Mannich cleavage.

-

Oxidative Stress : Hydroxyl radicals induce C9–C10 bond scission, forming quinoline fragments .

Table 4: Collision Cross-Section (CCS) Data for Cinchonidine Adducts

| Adduct | CCS (Ų) | Method |

|---|---|---|

| [M+H]⁺ | 166.76 | TW (Polyalanine calibration) |

| [M+H-H₂O]⁺ | 162.46 | TW (Polyalanine calibration) |

| [M+Na]⁺ | 169.28 | TW (Polyalanine calibration) |

Toxicological Profile

Eigenschaften

Molekularformel |

C19H22N2 |

|---|---|

Molekulargewicht |

278.4 g/mol |

IUPAC-Name |

4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinoline |

InChI |

InChI=1S/C19H22N2/c1-2-14-13-21-10-8-15(14)11-17(21)12-16-7-9-20-19-6-4-3-5-18(16)19/h2-7,9,14-15,17H,1,8,10-13H2/t14-,15-,17+/m0/s1 |

InChI-Schlüssel |

UFJOYVQIDSNLHC-YQQAZPJKSA-N |

SMILES |

C=CC1CN2CCC1CC2CC3=CC=NC4=CC=CC=C34 |

Isomerische SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2CC3=CC=NC4=CC=CC=C34 |

Kanonische SMILES |

C=CC1CN2CCC1CC2CC3=CC=NC4=CC=CC=C34 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.